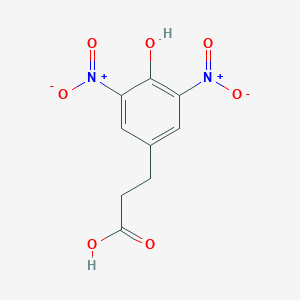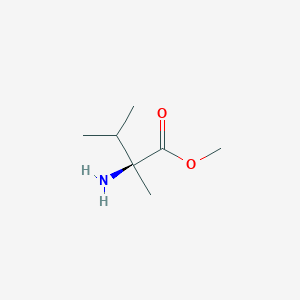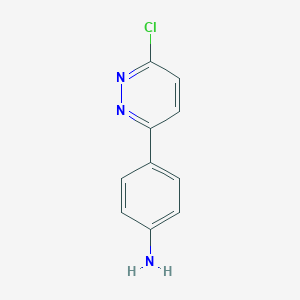
N-Tigloylglycine
Overview
Description
Tiglylglycine is an organic compound that serves as an intermediate product in the catabolism of isoleucine. It is identified in the urine of patients with beta-ketothiolase deficiency or disorders of propionate metabolism . Structurally, it is an N-acylglycine, where glycine is substituted by a 2-methylbut-2-enoyl (tiglyl) group .
Preparation Methods
Tiglylglycine is typically synthesized through chemical methods. One common preparation method involves the reaction of crotonyl chloride (tigloyl chloride) with glycine to form tiglylglycine . This reaction is carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Tiglylglycine undergoes various chemical reactions, including:
Oxidation: Tiglylglycine can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert tiglylglycine into other derivatives.
Substitution: Substitution reactions involving tiglylglycine can lead to the formation of various N-acylglycine derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tiglylglycine has several applications in scientific research:
Mechanism of Action
Tiglylglycine exerts its effects through its role in the catabolism of isoleucine. It is produced by the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine . This enzyme-mediated process is crucial for the proper metabolism of branched-chain amino acids.
Comparison with Similar Compounds
Tiglylglycine is similar to other N-acylglycines, such as:
- N-butyrylglycine
- N-isovalerylglycine
- N-hexanoylglycine
These compounds share structural similarities but differ in the acyl group attached to the glycine molecule. Tiglylglycine is unique due to its specific 2-methylbut-2-enoyl group, which influences its chemical properties and biological roles .
Properties
IUPAC Name |
2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUSVQOKJIDBLP-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317636 | |
| Record name | Tiglylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tiglylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35842-45-6 | |
| Record name | Tiglylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35842-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiglylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035842456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiglylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Tigloylglycine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF97P3227C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tiglylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tiglylglycine and what is its significance in the body?
A1: Tiglylglycine is an intermediate metabolite in the isoleucine catabolism pathway. While not directly involved in biological processes, its presence in elevated levels signals potential disruptions in metabolic pathways, particularly those involving isoleucine, ketone bodies, and the respiratory chain.
Q2: How is tiglylglycine detected and measured in biological samples?
A: The gold standard for measuring TG is a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method. This method offers high specificity and sensitivity, allowing for accurate quantification of TG in urine samples []. Other techniques like ion chromatography coupled with mass spectrometry (IC-MS) have also been explored for detecting TG in serum and urine [].
Q3: Why is tiglylglycine considered a useful biomarker in metabolic disorders?
A: Unlike some metabolites that fluctuate widely, TG demonstrates a more stable presence, making it a reliable indicator of certain metabolic abnormalities. Its elevation is consistently observed in disorders like beta-ketothiolase deficiency, propionic acidemia, and methylmalonic acidemia [, , , , , ].
Q4: Can tiglylglycine levels help differentiate between different metabolic disorders?
A: While TG elevation is a common finding in several disorders, the specific pattern and degree of elevation, combined with other clinical and biochemical parameters, can aid in differential diagnosis. For instance, the presence of additional metabolites like 2-methyl-3-hydroxybutyrate and 2-methylacetoacetate alongside TG is characteristic of beta-ketothiolase deficiency [, , , , ].
Q5: What clinical presentations might lead physicians to investigate for tiglylglycine in a patient's urine?
A: Unexplained ketoacidosis, especially in infancy or early childhood, is a strong indicator. Symptoms like vomiting, lethargy, hypotonia, and developmental delay can also prompt investigation [, , , , , , , , ].
Q6: Are there cases of metabolic disorders where tiglylglycine was a key diagnostic clue?
A: Yes, there have been several case reports where elevated tiglylglycine levels played a crucial role in diagnosing metabolic disorders. For example, in two siblings with mitochondrial 2-methylacetoacetyl-CoA thiolase deficiency, the presence of tiglylglycine in urine, along with other specific metabolites, led to their diagnosis and subsequent management [].
Q7: Is the absence of tiglylglycine in urine enough to rule out certain metabolic disorders?
A: Not necessarily. While its presence is a strong indicator, absence doesn’t definitively rule out a disorder. In some mild forms of beta-ketothiolase deficiency, for instance, TG excretion might be intermittent or even absent in periods without metabolic decompensation [, , ].
Q8: How do elevated tiglylglycine levels correlate with disease severity in metabolic disorders?
A: Research suggests a correlation between the degree of TG elevation and the severity of certain metabolic disorders. In beta-ketothiolase deficiency, for instance, higher TG levels were associated with more severe clinical manifestations and poorer outcomes [, ].
Q9: Can dietary interventions affect tiglylglycine levels in individuals with metabolic disorders?
A: Yes, dietary isoleucine restriction has been shown to reduce TG levels in individuals with disorders like beta-ketothiolase deficiency []. This highlights the direct relationship between isoleucine metabolism and TG production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B26046.png)
![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)







